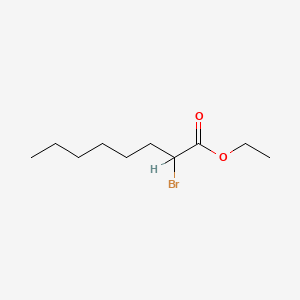
3,5-二溴-4-羟基苯甲酸乙酯
描述
Ethyl 3,5-dibromo-4-hydroxybenzoate is an organic compound with the molecular formula C9H8Br2O3. It is a derivative of benzoic acid, where the hydrogen atoms at positions 3 and 5 on the benzene ring are replaced by bromine atoms, and the carboxyl group is esterified with ethanol. This compound is known for its applications in various fields, including chemistry, biology, and industry.
科学研究应用
Ethyl 3,5-dibromo-4-hydroxybenzoate has several applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential use in pharmaceuticals, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
作用机制
Target of Action
The primary target of Ethyl 3,5-dibromo-4-hydroxybenzoate (DBHB) is a novel NAD(P)H-dependent flavin monooxygenase, encoded by the gene odcA . This enzyme mediates the oxidative decarboxylation of DBHB .
Mode of Action
DBHB interacts with its target, the flavin monooxygenase, in a specific manner. The 4-hydroxyl group and its ortho-halogen(s) in DBHB are important for hydroxylation of the C-1 site carboxyl group by the enzyme . This interaction results in the oxidative decarboxylation of DBHB to 2,6-dibromohydroquinone (2,6-DBHQ) .
Biochemical Pathways
DBHB is involved in a new oxidative decarboxylation pathway . After the initial oxidative decarboxylation of DBHB to 2,6-DBHQ by the flavin monooxygenase, 2,6-DBHQ is then ring cleaved by the dioxygenase OdcB to 2-bromomaleylacetate . Finally, 2-bromomaleylacetate is transformed to β-ketoadipate by the maleylacetate reductase OdcC .
Result of Action
The result of DBHB’s action is the transformation of DBHB to β-ketoadipate through a series of biochemical reactions . This process contributes to the catabolic diversity of halogenated para-hydroxybenzoates .
Action Environment
DBHB is both anthropogenically released into and naturally produced in the environment . Microbial catabolism, such as that performed by the strain Pigmentiphaga sp. strain H8, plays key roles in the dissipation of halogenated hydroxybenzoates like DBHB in the environment . The environmental fate of DBHB is of great concern due to its widespread presence .
生化分析
Biochemical Properties
Ethyl 3,5-dibromo-4-hydroxybenzoate plays a significant role in biochemical reactions, particularly in the inhibition of certain enzymes. It has been found to interact with 17β-hydroxysteroid dehydrogenase type 3 (17β-HSD3), an enzyme involved in steroid metabolism . The interaction between Ethyl 3,5-dibromo-4-hydroxybenzoate and 17β-HSD3 is primarily through hydrogen bonding, which inhibits the enzyme’s activity . This inhibition can have various downstream effects on steroid metabolism and related biochemical pathways.
Cellular Effects
Ethyl 3,5-dibromo-4-hydroxybenzoate has been shown to affect various types of cells and cellular processes. In particular, it influences cell signaling pathways, gene expression, and cellular metabolism. Studies have demonstrated that Ethyl 3,5-dibromo-4-hydroxybenzoate can induce oxidative stress in cells, leading to changes in gene expression and activation of stress response pathways . Additionally, it has been observed to interfere with cellular metabolism by inhibiting key metabolic enzymes, thereby affecting overall cellular function .
Molecular Mechanism
The molecular mechanism of action of Ethyl 3,5-dibromo-4-hydroxybenzoate involves its interaction with specific biomolecules and enzymes. One of the key interactions is with the enzyme 17β-HSD3, where Ethyl 3,5-dibromo-4-hydroxybenzoate acts as an inhibitor . This inhibition occurs through hydrogen bonding between the hydroxyl group of the compound and the active site of the enzyme . Additionally, Ethyl 3,5-dibromo-4-hydroxybenzoate has been found to undergo oxidative decarboxylation, leading to the formation of 2,6-dibromohydroquinone, which further participates in biochemical reactions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Ethyl 3,5-dibromo-4-hydroxybenzoate have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but it can undergo degradation over extended periods . Long-term studies have shown that Ethyl 3,5-dibromo-4-hydroxybenzoate can have persistent effects on cellular function, including sustained inhibition of metabolic enzymes and prolonged oxidative stress . These temporal effects are important considerations for experimental design and interpretation of results.
Dosage Effects in Animal Models
The effects of Ethyl 3,5-dibromo-4-hydroxybenzoate vary with different dosages in animal models. At lower doses, the compound has been found to exert mild inhibitory effects on metabolic enzymes without causing significant toxicity . At higher doses, Ethyl 3,5-dibromo-4-hydroxybenzoate can induce toxic effects, including liver damage and oxidative stress . These dosage-dependent effects highlight the importance of careful dose selection in experimental studies involving this compound.
Metabolic Pathways
Ethyl 3,5-dibromo-4-hydroxybenzoate is involved in several metabolic pathways, particularly those related to its degradation and utilization. The compound undergoes oxidative decarboxylation to form 2,6-dibromohydroquinone, which is further metabolized by specific enzymes . These metabolic pathways involve enzymes such as NAD(P)H-dependent flavin monooxygenase and dioxygenase, which facilitate the breakdown and utilization of Ethyl 3,5-dibromo-4-hydroxybenzoate . The involvement of these enzymes in the metabolic pathways of Ethyl 3,5-dibromo-4-hydroxybenzoate underscores its biochemical significance.
Transport and Distribution
Within cells and tissues, Ethyl 3,5-dibromo-4-hydroxybenzoate is transported and distributed through specific transporters and binding proteins. These transporters facilitate the movement of the compound across cellular membranes, ensuring its proper localization and accumulation . The distribution of Ethyl 3,5-dibromo-4-hydroxybenzoate within cells is influenced by its interactions with binding proteins, which can affect its bioavailability and activity .
Subcellular Localization
Ethyl 3,5-dibromo-4-hydroxybenzoate exhibits specific subcellular localization patterns, which are crucial for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with various enzymes and biomolecules . Additionally, Ethyl 3,5-dibromo-4-hydroxybenzoate can be targeted to specific cellular compartments through post-translational modifications and targeting signals . These localization patterns are essential for understanding the compound’s biochemical effects and mechanisms of action.
准备方法
Synthetic Routes and Reaction Conditions
Ethyl 3,5-dibromo-4-hydroxybenzoate can be synthesized through the esterification of 3,5-dibromo-4-hydroxybenzoic acid with ethanol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of ethyl 3,5-dibromo-4-hydroxybenzoate may involve a continuous flow process where 3,5-dibromo-4-hydroxybenzoic acid and ethanol are fed into a reactor containing a strong acid catalyst. The reaction mixture is heated to reflux, and the product is continuously removed and purified through distillation or crystallization.
化学反应分析
Types of Reactions
Ethyl 3,5-dibromo-4-hydroxybenzoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles, such as hydroxide ions, to form different derivatives.
Reduction Reactions: The compound can undergo reductive dehalogenation, where the bromine atoms are removed and replaced with hydrogen atoms.
Oxidation Reactions: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of different benzoate derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide or potassium hydroxide, and the reactions are typically carried out in aqueous or alcoholic solutions.
Reduction Reactions: Reductive dehalogenation can be achieved using reducing agents such as sodium borohydride or catalytic hydrogenation.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize the hydroxyl group.
Major Products Formed
Substitution Reactions: Products include various substituted benzoates, depending on the nucleophile used.
Reduction Reactions: The major product is 4-hydroxybenzoate, formed by the removal of bromine atoms.
Oxidation Reactions: Products include benzoate derivatives with carbonyl groups at the position of the original hydroxyl group.
相似化合物的比较
Ethyl 3,5-dibromo-4-hydroxybenzoate can be compared with other similar compounds, such as:
Methyl 3,5-dibromo-4-hydroxybenzoate: Similar structure but with a methyl ester group instead of an ethyl ester group.
Ethyl 4-hydroxybenzoate: Lacks the bromine atoms, resulting in different chemical properties and reactivity.
3,5-Dibromo-4-hydroxybenzoic acid: The carboxyl group is not esterified, leading to different solubility and reactivity.
The uniqueness of ethyl 3,5-dibromo-4-hydroxybenzoate lies in its specific combination of bromine atoms and ethyl ester group, which imparts distinct chemical and physical properties that are valuable in various applications.
属性
IUPAC Name |
ethyl 3,5-dibromo-4-hydroxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8Br2O3/c1-2-14-9(13)5-3-6(10)8(12)7(11)4-5/h3-4,12H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLKDCOVOJVJVFI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=C(C(=C1)Br)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8Br2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0069048 | |
| Record name | Benzoic acid, 3,5-dibromo-4-hydroxy-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0069048 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
323.97 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55771-81-8 | |
| Record name | Benzoic acid, 3,5-dibromo-4-hydroxy-, ethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=55771-81-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 3,5-dibromo-4-hydroxybenzoate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055771818 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethyl 4-hydroxy-3,5-dibromobenzoate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=87149 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzoic acid, 3,5-dibromo-4-hydroxy-, ethyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzoic acid, 3,5-dibromo-4-hydroxy-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0069048 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethyl 3,5-dibromo-4-hydroxybenzoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.351 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Ethyl 3,5-dibromo-4-hydroxybenzoate | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DLB3WF8CX4 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![4'-Methoxy-[1,1'-biphenyl]-4-carbonitrile](/img/structure/B1360019.png)








